molecular formula C20H26N6 B2841500 4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 899411-01-9

4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2841500
CAS No.: 899411-01-9
M. Wt: 350.47
InChI Key: VPRLLNYPXIXQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene (CAS: 900265-47-6) is a nitrogen-rich heterocyclic system with a complex tricyclic framework. Its molecular formula is C₂₁H₂₃N₇, and it features:

  • A tetrazatricyclo[7.4.0.0²,⁷]tridecahexaene core, which integrates fused pyridine, pyrimidine, and pyrazole-like rings.
  • Methyl groups at positions 4, 11, and 13, contributing to steric bulk and hydrophobicity.

This structure is hypothesized to exhibit pharmacological relevance due to its similarity to bioactive piperazine-containing compounds, though direct biological data are unavailable in the provided evidence.

Properties

IUPAC Name

4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6/c1-13(2)12-24-6-8-25(9-7-24)17-11-16(5)22-20-18-14(3)10-15(4)21-19(18)23-26(17)20/h10-11H,1,6-9,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRLLNYPXIXQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Core Structure and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / CAS Core Structure Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Target Compound (900265-47-6) Tetrazatricyclo[7.4.0.0²,⁷]tridecahexaene 4,11,13-trimethyl; 6-[4-(2-methylprop-2-enyl)piperazin-1-yl] 373.45
4,11,13-Trimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl] analog Same core 6-[4-(pyridin-2-yl)piperazin-1-yl] (aromatic substitution) 373.45 Pyridine replaces 2-methylprop-2-enyl; enhanced π-π stacking potential
T3D2378 (79253-92-2) Dibenzofuran-oxatricyclo N-[(4R,4aR,9bS)-dibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide Amide linkage; dibenzofuran core; no fused nitrogen rings
(1R,2R,6S)-2-[4-(4-Isopropylbenzyl)piperazin-1-yl]cyclohexenol Cyclohexenol 4-(4-isopropylbenzyl)piperazine; prop-1-en-2-yl Aliphatic cyclohexenol core; lacks polycyclic nitrogen system
2-[4-(4-Methylpiperazin-1-yl)phenyl]-tetrazatricyclo[6.4.1.0⁴,¹³]tridecatetraen-9-one Tetrazatricyclo[6.4.1.0⁴,¹³]tridecatetraene 9-ketone; 4-methylpiperazinyl-phenyl Ketone functional group; smaller tricyclic system

Key Structural and Functional Insights

The 4-isopropylbenzyl substituent in ’s compound enhances lipophilicity, which could improve membrane permeability compared to the target’s allyl group .

Core Modifications: The 9-ketone in ’s compound introduces polarity and hydrogen-bonding capacity, which the methyl-dominated target compound lacks. This may influence solubility and target selectivity .

Synthetic Accessibility :

  • The target compound’s tricyclic nitrogen system likely requires multi-step annulation and piperazine functionalization, akin to methods described for coumarin-pyrimidine hybrids in . However, its steric hindrance may complicate crystallization, necessitating advanced techniques like SHELX for structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.